Ethyl 5-(aminomethyl)picolinate
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Overview
Description
Ethyl 5-(aminomethyl)picolinate is an organic compound with the molecular formula C9H12N2O2 It is a derivative of picolinic acid, where the ethyl ester is substituted at the 5-position with an aminomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(aminomethyl)picolinate typically involves the reaction of picolinic acid with ethyl chloroformate to form the ethyl ester. This intermediate is then subjected to a nucleophilic substitution reaction with an appropriate aminomethylating agent, such as formaldehyde and ammonium chloride, under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(aminomethyl)picolinate can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-(aminomethyl)picolinate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 5-(aminomethyl)picolinate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its effects. The aminomethyl group can form hydrogen bonds or electrostatic interactions with biological molecules, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-(aminomethyl)picolinate: Similar structure but with the aminomethyl group at the 6-position.
Methyl 5-(aminomethyl)picolinate: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl 5-(aminomethyl)nicotinate: Similar structure but with a nicotinic acid derivative.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
ethyl 5-(aminomethyl)pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-2-13-9(12)8-4-3-7(5-10)6-11-8/h3-4,6H,2,5,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUHPCEHBXXFHDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(C=C1)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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